molecular formula C24H16F3N3O3S B3004573 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide CAS No. 894563-60-1

2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B3004573
CAS No.: 894563-60-1
M. Wt: 483.47
InChI Key: DCJWWRCCVAIZQJ-UHFFFAOYSA-N
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Description

2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H16F3N3O3S and its molecular weight is 483.47. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

  • Compounds derived from a similar structural framework have been synthesized and evaluated for their antibacterial activity. For example, novel derivatives synthesized through microwave-assisted processes demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the core structure, similar to the one mentioned, could yield compounds with potent antibacterial properties (Borad et al., 2015).

Anti-Inflammatory and Immunomodulatory Properties

  • Research into derivatives of the thiazolidine-2,4-dione moiety, closely related to the query compound, has shown promising results in the treatment of inflammatory diseases. These compounds have demonstrated significant inhibitory potency on inducible nitric oxide synthase (iNOS) activity and prostaglandin E2 production, indicating potential applications in anti-inflammatory drug development (Ma et al., 2011).

Antimicrobial and Antitubercular Activities

  • The synthesis of eperezolid-like molecules, which share structural similarities with the query compound, has led to the discovery of derivatives with high anti-Mycobacterium smegmatis activity. This highlights the potential of such compounds in the development of new antimicrobial agents, especially against tuberculosis (Yolal et al., 2012).

Antiplasmodial Properties

  • Novel compounds prepared through modifications at the indoline and thiazolidine portions have been evaluated for their in vitro antiplasmodial properties. Preliminary results indicated that certain derivatives exhibit activity against the Plasmodium falciparum 3D7 strain, suggesting a potential avenue for malaria treatment research (Mphahlele et al., 2017).

Cancer Immunotherapy

  • Research into IDO1 inhibitors, which are considered potential candidates for cancer immunotherapy, has identified compounds with structures incorporating thiazolidinone and indoline elements. These inhibitors have demonstrated potent activity through unique sulfur-aromatic interactions, offering insights into novel approaches for cancer treatment (Peng et al., 2020).

Properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3O3S/c25-16-10-9-14(11-18(16)27)30-22(32)13-34-24(30)15-5-1-4-8-20(15)29(23(24)33)12-21(31)28-19-7-3-2-6-17(19)26/h1-11H,12-13H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJWWRCCVAIZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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